molecular formula C10H13NO B8776880 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine

2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine

Cat. No.: B8776880
M. Wt: 163.22 g/mol
InChI Key: BZCOTUSDEIPNHR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenols and alcohols as starting materials, which undergo cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane, acetonitrile, and catalysts like palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-one, while reduction can produce benzofuran-3-ylmethanol .

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it acts as an agonist for G protein-coupled receptor 40 (GPR40), which plays a role in glucose-dependent insulinotropic activity. This interaction can enhance insulin secretion in response to glucose, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
  • 2-(2,3-Dihydro-1-benzofuran-3-yl)methanol
  • 2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

Uniqueness

2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a GPR40 agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-3-yl)ethanamine

InChI

InChI=1S/C10H13NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2

InChI Key

BZCOTUSDEIPNHR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (247 mg, 6.16 mmol) in dry THF (6 ml) at 0° C. under nitrogen was added a solution of diethylcyanomethyl phosphonate (0.98 ml, 6.16 mmol) in 2 ml THF and the whole stirred at 0° C. for 1 h. 5-Acetyl-2,3-dihydro[b]benzofuran (Aldrich) (1 g, 6.16 mmol) in THF (2 ml) was added dropwise and the whole stirred at room temperature for 16 h. Water (20 ml) and EtOAc (20 ml) were added, the organic layer separated, and the aqueous layer extracted with EtOAc (2×20 ml). The combined organics were dried over MgSO4, filtered and evaporated to afford a pale brown oil which solidified on standing. This solid was purified by column chromatography using 20-30% EtOAc in pentane as eluant to give the title product (789 mg, 69%); 1HNMR (400 MHz, CDCl3) δ: 2.4 (s, 3H), 3.2 (t, 2H), 4.6 (t, 2H), 5.5 (s, 1H), 6.7 (d, 1H), 7.2 (d, 1H), 7.3 (s, 1H); LRMS: M+NH4 203 (ES+).
Quantity
247 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
5-Acetyl-2,3-dihydro[b]benzofuran
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
69%

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